

# Technical Comparison Guide: 2-Methoxybenzenesulfonyl Fluoride

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## Compound of Interest

*Compound Name:* 2-Methoxybenzenesulfonyl fluoride

*CAS No.:* 365-35-5

*Cat. No.:* B3132192

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## Executive Summary

This guide provides a high-resolution technical analysis of 2-Methoxybenzenesulfonyl fluoride (2-OMe-PhSO<sub>2</sub>F), focusing on its distinct <sup>19</sup>F NMR signature and its comparative utility in Sulfur-Fluoride Exchange (SuFEx) chemistry.

Designed for medicinal chemists and structural biologists, this document moves beyond basic spectral data to explain the ortho-effect that governs its shielding patterns, offering a robust method for monitoring reaction kinetics in real-time.

## Technical Profile: The <sup>19</sup>F NMR Signature

The fluorine atom in sulfonyl fluorides is highly sensitive to its local electronic environment. 2-Methoxybenzenesulfonyl fluoride exhibits a diagnostic upfield shift relative to its meta- and para-substituted counterparts.

## Primary Spectral Data

Parameter	Value	Conditions
Chemical Shift ( )	+58.56 ppm	CDCl <sub>3</sub> , 376 MHz, proton-coupled
Chemical Shift ( )	+58.19 ppm	CDCl <sub>3</sub> , 282 MHz
Multiplicity	Singlet (s)	Decoupled
Multiplicity	Multiplet	Coupled (long-range H-F coupling)



*Note on Referencing: Shifts are reported relative to CFC1*

( 0.0 ppm). Positive values indicate downfield shifts (deshielding).

## Mechanistic Insight: The Ortho-Effect

The ~8 ppm upfield shift compared to the parent benzenesulfonyl fluoride (+66.2 ppm) is driven by the ortho-methoxy substituent.

- **Electronic Shielding:** The oxygen atom of the methoxy group donates electron density into the aromatic ring and the sulfur center via resonance and induction (effect).
- **Through-Space Interaction:** The proximity of the electron-rich methoxy oxygen to the sulfonyl group increases the electron density around the fluorine nucleus, leading to increased shielding (lower ppm value).

## Comparative Analysis: 2-OMe vs. Alternatives

The following table contrasts 2-Methoxybenzenesulfonyl fluoride with standard alternatives used in SuFEx library generation.

Table 1: Comparative <sup>19</sup>F NMR Shifts and Reactivity Profiles

Compound	Structure	(ppm, CDCl <sub>3</sub> )	vs PhSO <sub>2</sub> F	Electronic Character	SuFEx Reactivity Prediction
2-OMe-PhSO <sub>2</sub> F	Ortho-OMe	+58.56	-7.64	Strong EDG / Steric	Modulated / Selective
PhSO <sub>2</sub> F	Unsubstituted	+66.20	0.00	Neutral	Standard Reference
4-OMe-PhSO <sub>2</sub> F	Para-OMe	+67.30	+1.10	EDG (Resonance)	Fast (Activated)
4-Me-PhSO <sub>2</sub> F	Para-Me (TsF)	+66.30	+0.10	Weak EDG	Standard
2-NO-PhSO <sub>2</sub> F	Ortho-NO	+64.49*	-1.71	EWG	Highly Reactive (Electrophilic)
2-Br-PhSO <sub>2</sub> F	Ortho-Br	+57.90	-8.30	Weak EWG / Steric	Sterically Hindered

\*Value in CD

Cl

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**Key Takeaway:** The 2-OMe derivative sits in a unique spectral window (+58 ppm). This allows for orthogonal monitoring in complex mixtures where other sulfonyl fluorides (typically clustered around +65–67 ppm) might overlap. Its reactivity is tempered by steric hindrance from the ortho-group, making it an ideal candidate for latent warheads that require activation only under specific conditions.

## Experimental Protocol: Synthesis & Validation

This protocol utilizes a Pd-catalyzed sulfonyl fluoride synthesis from aryl iodides, using DABSO (SO

surrogate) and Selectfluor. This method avoids the handling of toxic gaseous SO

### Reagents

- Substrate: 2-Iodoanisole (1.0 equiv)
- SO  
Source: DABSO (0.6 equiv)[1][2]
- Fluorine Source: Selectfluor (1.2 equiv)
- Catalyst: Pd(OAc)  
(5 mol%)
- Ligand: CataCXium A (8 mol%)
- Base: Triethylamine (3 equiv)[2]
- Solvent: Isopropanol / MeCN (1:1)

### Step-by-Step Workflow

- Setup: In a glovebox or under Argon flow, charge a reaction tube with 2-iodoanisole (0.9 mmol), DABSO (130 mg), Pd(OAc)  
(10 mg), CataCXium A (24 mg), and Selectfluor.

- Solvation: Add anhydrous Isopropanol (1.5 mL) and MeCN (1.5 mL), followed by triethylamine.
- Reaction: Seal the tube and stir at room temperature for 12–24 hours.
- Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

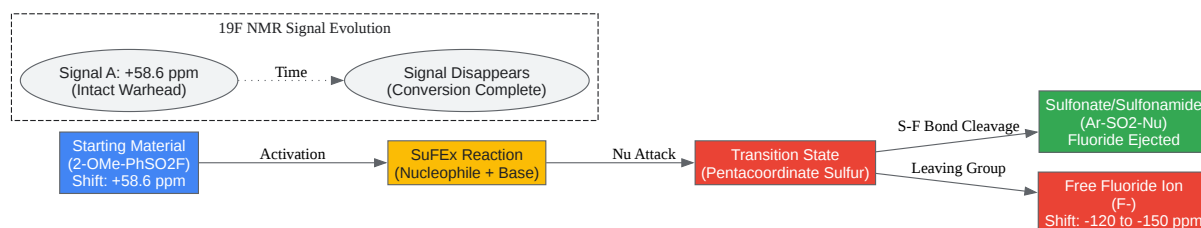
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- Purification: Flash column chromatography (Hexanes/EtOAc gradient). 2-OMe-PhSO  
F typically elutes as a light yellow oil or brown liquid.
- Validation (Self-Check):
  - Acquire  $^{19}\text{F}$  NMR in  $\text{CDCl}_3$   
  
.[3]
  - Pass Criteria: Distinct singlet at  $+58.5 \pm 0.5$  ppm. Absence of peaks at +66 ppm (des-methoxy byproduct) or -176 ppm (free fluoride).

## Visualization: SuFEx Monitoring Workflow

The following diagram illustrates how the unique shift of 2-Methoxybenzenesulfonyl fluoride enables precise reaction monitoring during a SuFEx conjugation event (e.g., with a tyrosine residue or silyl ether).



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Caption: Workflow for tracking SuFEx progress. The disappearance of the +58.6 ppm signal correlates directly to warhead consumption.

## References

- Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO<sub>2</sub> Surrogate DABSO and Selectfluor. Source: The Journal of Organic Chemistry (ACS Publications). Data: 2-Methoxybenzenesulfonyl fluoride  $^{19}\text{F}$  NMR  
58.56 ppm.[4]
- Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. Source: Nature Communications / PMC. Data: 2-Methoxybenzenesulfonyl fluoride  $^{19}\text{F}$  NMR  
58.57 ppm.
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Source: Royal Society of Chemistry (RSC Advances). Data: Comparative shifts for 4-Methyl and 2-Methoxy derivatives.
- $^{19}\text{F}$  NMR Reference Standards and Solvent Effects. Source: University of Colorado Boulder / Alfa Chemistry. Data: General chemical shift ranges and referencing standards (CFCl<sub>3</sub> vs. TFA).

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